1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine
CAS No.: 1019474-96-4
Cat. No.: VC2910794
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019474-96-4 |
|---|---|
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | 1-(3-fluoro-4-phenoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3 |
| Standard InChI Key | NQRARIZCGBWPGN-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N |
Introduction
Chemical Identity and Nomenclature
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is a fluorinated aromatic amine with several identifiers in chemical databases and literature. The compound possesses a phenoxy group and a fluorine substituent on the phenyl ring, which significantly influence its chemical behavior and reactivity profiles.
Identifiers and Naming Conventions
The compound is primarily recognized through the following identifiers:
| Parameter | Identifier |
|---|---|
| CAS Registry Number | 1019474-96-4 |
| Molecular Formula | C₁₄H₁₄FNO |
| IUPAC Name | 1-(3-fluoro-4-phenoxyphenyl)ethanamine |
| Standard InChIKey | NQRARIZCGBWPGN-UHFFFAOYSA-N |
| PubChem Compound ID | 43189203 |
The compound can also be referred to as 1-(3-fluoro-4-phenoxyphenyl)ethan-1-amine, which emphasizes the position of the amine group attached to the ethan-1-yl moiety . This precise nomenclature is crucial for accurate database searching and chemical inventory management in research settings.
Physical and Chemical Properties
The physical and chemical properties of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine determine its behavior in chemical reactions, storage requirements, and handling considerations.
Fundamental Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.26 g/mol |
| Physical State | Solid (at standard conditions) |
| Recommended Storage | Room temperature |
| Classification | Aromatic amine |
| Product Family | Building Blocks |
These physical properties guide researchers in handling and utilizing the compound effectively in laboratory settings .
Structural Characteristics
The compound features several key structural elements that contribute to its chemical properties:
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An aromatic ring system with a fluoro substituent at position 3
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A phenoxy group at position 4 of the phenyl ring
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An amino group attached to the ethyl carbon
This unique arrangement of functional groups contributes to the compound's potential for multiple interaction points in biological systems and its versatility in synthetic applications.
Structural Representation and Characterization
The structural details of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine can be represented through various chemical notations that facilitate its identification in chemical databases and literature.
Chemical Structure Representations
The compound's structure can be represented through several standardized chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N |
| InChI | InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3 |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N |
These representations are essential for computational chemistry, database searches, and structure-property relationship studies .
Analytical Characterization
The compound can be characterized using various analytical techniques. Among these, mass spectrometry provides valuable information about the molecule's behavior under different ionization conditions:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 232.11322 | 152.0 |
| [M+Na]⁺ | 254.09516 | 165.3 |
| [M+NH₄]⁺ | 249.13976 | 160.5 |
| [M+K]⁺ | 270.06910 | 157.9 |
| [M-H]⁻ | 230.09866 | 156.0 |
| [M+Na-2H]⁻ | 252.08061 | 160.9 |
| [M]⁺ | 231.10539 | 155.1 |
| [M]⁻ | 231.10649 | 155.1 |
These predicted collision cross-section values are particularly useful for analytical method development and compound identification in complex mixtures .
Synthesis and Production Methods
The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine typically involves multiple reaction steps designed to construct the core structure and introduce the key functional groups in the correct positions.
Related Compound Synthesis
Understanding the synthesis of related compounds provides insight into potential synthetic routes. For instance, 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one (CAS: 142070-24-4), which is likely a precursor to the amine through reductive amination, represents an important intermediate in the synthetic pathway .
Applications and Research Significance
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine has several significant applications across scientific disciplines, particularly in drug discovery and materials science.
Pharmaceutical Applications
The compound serves as an important building block in medicinal chemistry for several reasons:
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The fluorine substituent enhances metabolic stability and can modify the lipophilicity of resulting drug candidates
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The phenoxy linkage provides conformational flexibility and potential binding sites for target proteins
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The primary amine group allows for further functionalization through various reactions including amide formation, reductive amination, and alkylation
These properties make it valuable in the design and synthesis of potential therapeutic agents targeting various disease pathways.
Materials Science Applications
In materials science, the compound's unique structural features contribute to its utility in developing new materials with specialized properties:
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The aromatic system with electron-donating and electron-withdrawing groups creates interesting electronic properties
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The potential for further functionalization allows incorporation into polymers and other advanced materials
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The fluorine substituent may influence the thermal and chemical stability of resulting materials
Future Research Directions
Research on 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine continues to evolve, with several promising directions for future investigation.
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